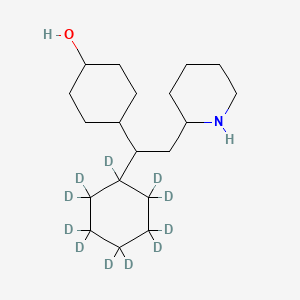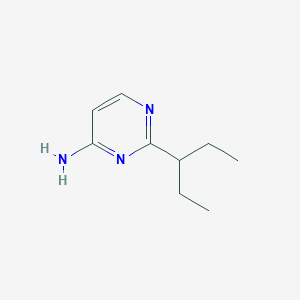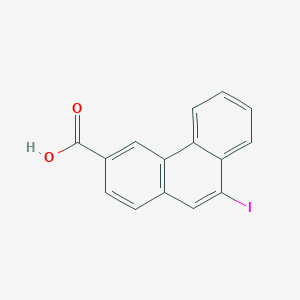
Furaltadone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furaltadone-d8 is a deuterated form of furaltadone, a synthetic antibiotic belonging to the nitrofuran class. Furaltadone is known for its broad-spectrum antibacterial and antiprotozoal properties. It has been used in veterinary medicine to treat infections in poultry and other animals. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of furaltadone due to its stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furaltadone-d8 involves the incorporation of deuterium atoms into the furaltadone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. For example, deuterated morpholine can be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Análisis De Reacciones Químicas
Types of Reactions
Furaltadone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Aplicaciones Científicas De Investigación
Furaltadone-d8 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of furaltadone in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of furaltadone in biological samples.
Stable Isotope Labeling: Employed in mass spectrometry to trace and quantify furaltadone and its metabolites.
Drug Interaction Studies: Used to investigate potential interactions between furaltadone and other drugs.
Mecanismo De Acción
Furaltadone-d8 exerts its effects through the same mechanism as furaltadone. It acts by:
Inhibition of Bacterial Enzymes: this compound interferes with bacterial enzymes involved in DNA synthesis and repair, leading to bacterial cell death.
Formation of Reactive Intermediates: The nitrofuran ring undergoes reduction to form reactive intermediates that damage bacterial DNA and proteins.
Comparación Con Compuestos Similares
Furaltadone-d8 can be compared with other nitrofuran antibiotics, such as:
Furazolidone: Another nitrofuran antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Nitrofurantoin: Used primarily for urinary tract infections, it has a different spectrum of activity compared to furaltadone.
Nitrofurazone: Used topically for wound infections, it has a different application route and spectrum of activity.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C13H16N4O6 |
|---|---|
Peso molecular |
332.34 g/mol |
Nombre IUPAC |
3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2 |
Clave InChI |
YVQVOQKFMFRVGR-VKZNSCLPSA-N |
SMILES isomérico |
[2H]C1(C(OC(C(N1CC2CN(C(=O)O2)/N=C\C3=CC=C(O3)[N+](=O)[O-])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


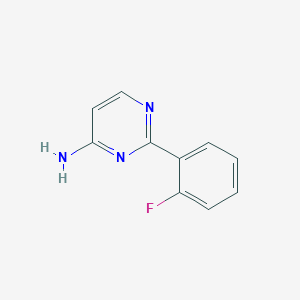
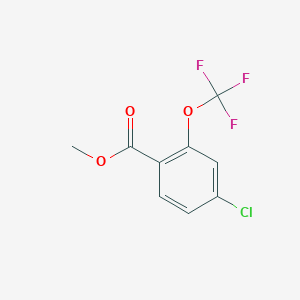
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
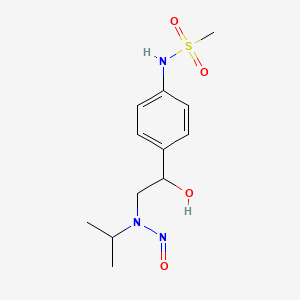
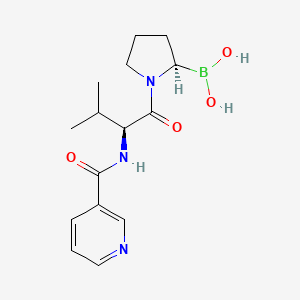
![(2S,3S,4S,5R,6S)-6-[[(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13441524.png)
![(5S,7R)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13441529.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
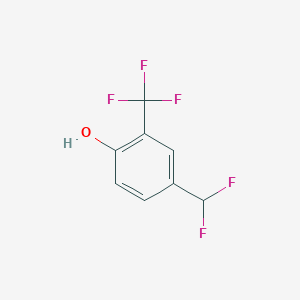
![5-hydroxy-6-methyl-3-(4-methylphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13441558.png)
